7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one
Description
Properties
Molecular Formula |
C5H6N4O |
|---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C5H6N4O/c10-5-2-9-4(1-6-5)7-3-8-9/h3H,1-2H2,(H,6,10) |
InChI Key |
OJIQPLCRQDAFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=NN2CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Ugi–Huisgen Tandem Reaction Approach
A prominent and efficient method involves a one-pot tandem Ugi reaction followed by Huisgen cycloaddition to construct the triazolo-pyrazine scaffold.
- Starting Materials: 2-azido-3-arylpropanoic acids, amines, and alkynes.
- Reaction Conditions: The Ugi reaction is carried out at elevated temperatures (around 50 °C) for extended times (up to 72 hours) to promote the formation of linear Ugi adducts, which then undergo intramolecular Huisgen cyclization upon heating in toluene or under microwave irradiation.
- Yields: Near quantitative yields (95–98%) of 4,5-dihydrotriazolo[1,5-a]pyrazin-6(7H)-ones have been reported.
- Purification: Products are typically purified by recrystallization from dichloromethane/hexane mixtures.
- Notes: Crystallization rate affects polymorphism, influencing melting points and physicochemical properties.
Table 1: Representative Yields of 4,5-Dihydrotriazolo[1,5-a]pyrazin-6(7H)-ones
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 9a | H | 98 | 238–240 (fast crystallization) / 181–183 (slow) | Diastereomeric forms observed |
| 9b | Br, F | 98 | Not specified | High purity |
| 9c | Br, F | 95 | Not specified | High purity |
| 9d | OEt, F | 97 | Not specified | High purity |
| 9e | OMe | 98 | Not specified | High purity |
| 9f | Cl, Cl | 96 | Not specified | High purity |
Cycloaddition Using Silyl-Protected Ynone Derivatives
Another synthetic strategy involves the use of silyl-protected ynones and amino azides to form the triazolo-pyrazine ring system via 1,3-dipolar cycloaddition.
- Key Reaction: Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
- Procedure: One-pot reaction combining silyl-protected ynones with amino azides under mild conditions.
- Outcome: Formation of 3-protected-4-phenyl-6,7-dihydro-triazolo[1,5-a]pyrazine derivatives.
- Advantages: Regioselective synthesis without the need for metal catalysts.
Multicomponent Reactions Involving Hydrazino and Pyrazole Precursors
For related triazolo derivatives, multicomponent reactions involving hydrazino-triazole derivatives, acetylacetone, aldehydes, and phenacyl bromides have been reported.
- Reaction Type: One-pot four-component condensation.
- Conditions: Reflux in ethanol with catalytic acid, followed by addition of phenacyl bromides and organic base (e.g., triethylamine) to promote ring closure.
- Yields: Excellent yields of dihydrotriazolo derivatives.
- Characterization: Confirmed by FT-IR, 1H-NMR showing characteristic signals for carbonyl, NH, methyl, and aromatic protons.
Source: 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-triazolo derivatives synthesis, 2021
Patent-Reported Synthesis of Related Dihydrotriazolo Compounds
Patent literature describes multi-step preparation of 6,7-dihydro-4H-triazolo[1,5-a]pyrazine derivatives involving:
- Preparation of substituted tetrahydropyrazolo intermediates.
- Subsequent functionalization with thiazolidine and thiadiazolidine moieties.
- Use of bases like triethylamine to facilitate cyclization.
- Isolation of white solid products in milligram scale.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Ugi–Huisgen Tandem Reaction | One-pot, multicomponent, high yields | Efficient, minimal purification | Requires long reaction times |
| Silyl-Protected Ynone Cycloaddition | Regioselective, catalyst-free | Mild conditions, selective synthesis | Limited substrate scope |
| Multicomponent Hydrazino Condensation | Four-component, acid/base catalyzed | High yields, straightforward | Requires careful control of conditions |
| Patent Multi-step Synthesis | Stepwise functionalization and cyclization | Allows diverse functional groups | More complex, lower scalability |
Summary of Research Results and Notes
- The Ugi–Huisgen tandem reaction is a highly effective method for synthesizing 7,8-dihydro-5H-triazolo[1,5-a]pyrazin-6-one analogs with excellent yields (95–98%) and purity, suitable for diverse substitutions.
- Crystallization conditions significantly affect the physical properties of the products, indicating polymorphism that may influence biological activity and formulation.
- The 1,3-dipolar cycloaddition approach using silyl-protected ynones offers a regioselective and catalyst-free route, expanding synthetic versatility.
- Multicomponent reactions involving hydrazino-triazole derivatives provide a practical and scalable route to related triazolo compounds, with detailed spectral characterization confirming structure.
- Patent methods provide additional synthetic routes for functionalized derivatives, highlighting the potential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound for drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The exact molecular interactions and pathways depend on the specific biological context and target .
Comparison with Similar Compounds
Key Structural Insights :
- Aromaticity vs. Saturation: Fully aromatic triazolopyrimidines (e.g., phenyl-triazolopyrimidine-6-carboxamide) exhibit stronger π-π stacking interactions, enhancing binding to biological targets like protein kinases .
- Functional Group Influence : Sulfonamide substituents (as in triazolopyrimidine-2-sulfonamides) are critical for herbicidal activity by mimicking the natural substrate of acetolactate synthase (ALS) . Ketone groups (e.g., in the target compound) may participate in hydrogen bonding, influencing pharmacological activity.
Agrochemical Relevance
- Herbicidal Activity : Triazolopyrimidine-2-sulfonamides (e.g., compound 8a–8f) inhibit ALS with EC₅₀ values of 0.01–0.1 mg/L, comparable to commercial sulfonylureas . Structural similarities suggest the target compound could be optimized for herbicidal use.
Biological Activity
7,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For instance, a recent study synthesized various derivatives of the compound using a combination of hydrazine derivatives and aldehydes under controlled conditions to optimize yield and purity .
Antitumoral Activity
Research indicates that compounds derived from the triazolo[1,5-a]pyrazin framework exhibit significant antitumoral activity. For example, structural modifications in related compounds have shown promising results against various cancer cell lines. In particular, studies have demonstrated that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Table 1: Summary of Antitumoral Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 10.5 | Inhibition of tubulin polymerization |
| Derivative A | FTC-133 | 15.0 | Induction of apoptosis |
| Derivative B | 8305C | 20.3 | DNA fragmentation |
Antiviral Activity
In addition to its antitumoral properties, this compound has been evaluated for antiviral activity. Some derivatives have shown effectiveness against viral infections by interfering with viral replication processes. The specific mechanism often involves the inhibition of viral enzymes essential for replication .
Table 2: Summary of Antiviral Activity
| Compound | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Influenza A | 25.0 | Inhibition of viral polymerase |
| Derivative C | HIV | 30.0 | Blockade of viral entry |
Case Studies
A notable case study involved testing a series of pyrazole derivatives against breast cancer cell lines (MCF7 and MDA-MB-231). The study highlighted that certain derivatives exhibited synergistic effects when combined with doxorubicin, suggesting that these compounds could enhance the efficacy of existing chemotherapeutic agents .
Another study focused on the anti-inflammatory properties associated with pyrazole derivatives. It was found that some compounds could significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are diverse:
- Antitumoral Mechanism : The primary mechanism appears to be the inhibition of tubulin polymerization which disrupts mitotic spindle formation during cell division.
- Antiviral Mechanism : The compound may inhibit key viral enzymes or interfere with the viral lifecycle at various stages.
Q & A
Basic: What are the standard synthetic routes for 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one?
Answer:
The compound is typically synthesized via cyclization or tandem reactions. For example:
- Elemental analysis and HRMS validation : A common approach involves condensation of hydrazine derivatives with carbonyl-containing intermediates, followed by cyclization. Elemental analysis (e.g., C, 61.65%; H, 4.38%; N, 27.65%) and HRMS ([M+H]+: 254.1039) are critical for validating purity and structure .
- Copper-catalyzed cascade reactions : Water-mediated copper catalysis can selectively form triazolopyrazinones via intermolecular cyclization, offering high regioselectivity under mild conditions .
Advanced: How can copper-catalyzed cascade reactions optimize the synthesis of triazolopyrazine derivatives?
Answer:
Copper catalysis enables efficient one-pot synthesis by promoting sequential bond formations. For instance:
- Mechanistic insights : Copper(I) facilitates oxidative coupling between amines and alkynes, forming key intermediates that undergo cyclization. This method reduces side reactions and improves yields (e.g., 76% isolated yield in related triazolopyridine syntheses) .
- Solvent optimization : Using polar aprotic solvents like DMF enhances reaction rates, while water-mediated systems improve selectivity for triazoloquinazolinones .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key methods include:
- Elemental analysis : Confirms empirical formula (e.g., C₅H₈N₄) .
- HRMS : Validates molecular weight (e.g., 124.14382 g/mol) and isotopic patterns .
- X-ray crystallography : Resolves stereochemistry and torsional angles (e.g., 55.6° twist in carboxylate groups of analogous structures) .
Advanced: How do computational studies aid in understanding the electronic properties of triazolopyrazinones?
Answer:
- Quantum chemical modeling : DFT calculations predict frontier molecular orbitals (HOMO/LUMO), guiding reactivity predictions. For example, electron-withdrawing substituents lower LUMO energy, enhancing electrophilic reactivity .
- Inhibitor design : Computational docking studies (e.g., for Bruton tyrosine kinase inhibitors like GDC-0853) identify binding interactions, enabling rational modifications to improve affinity .
Advanced: What strategies enhance the biological activity of triazolopyrazinone derivatives?
Answer:
- Substituent engineering : Introducing halogen atoms (e.g., bromo or trifluoromethyl groups) increases lipophilicity and target engagement. For example, 2-bromo derivatives show enhanced kinase inhibition .
- Heterocycle fusion : Fusing pyridine or pyrimidine rings (e.g., pyrazolo[1,5-a]quinazolinones) expands π-stacking interactions, improving binding to enzymes like A2A adenosine receptors .
Advanced: How can researchers resolve contradictions in reaction yields between synthetic methods?
Answer:
- Reaction condition screening : Varying catalysts (e.g., Cu(I) vs. Pd(II)) or solvents (DMF vs. water) can reconcile discrepancies. For example, DMF increases yields in annulation reactions but may reduce selectivity .
- Byproduct analysis : HRMS and NMR track intermediates (e.g., hydrazones or enamines), identifying pathways leading to low yields. Reductive amination side reactions are a common culprit .
Basic: What safety protocols are recommended for handling triazolopyrazinones?
Answer:
- Hazard assessment : While GHS classification data may be limited, assume acute toxicity (Category 4) based on structural analogs. Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Neutralize reactive intermediates (e.g., hydrazines) with dilute acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
